Product packaging for 1,3-Bis(bromomethyl)-5-methoxybenzene(Cat. No.:CAS No. 19254-79-6)

1,3-Bis(bromomethyl)-5-methoxybenzene

Cat. No.: B2753264
CAS No.: 19254-79-6
M. Wt: 293.986
InChI Key: XXPXGGWQRLEFSK-UHFFFAOYSA-N
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Description

Contextualization of Bis(bromomethyl) Arene Scaffolds in Synthetic Chemistry

Bis(bromomethyl) arene scaffolds are a class of organic compounds characterized by an aromatic ring substituted with two bromomethyl (-CH₂Br) groups. These structures serve as versatile building blocks in synthetic chemistry. Their utility stems from the presence of two reactive sites, which allows for the construction of complex molecular architectures through various coupling and substitution reactions. These scaffolds are foundational in the synthesis of a wide array of organic materials, including polymers, macrocycles, and functionalized aromatic systems. researchgate.netmdpi.com The defined spatial relationship between the two reactive groups, dictated by their substitution pattern on the arene ring (ortho, meta, or para), provides chemists with precise control over the geometry of the target molecules. For instance, these compounds can act as precursors for aromatic dialdehydes, which are themselves important intermediates in many synthetic pathways. researchgate.net

The Strategic Significance of Bromomethyl Functionalities in Synthetic Pathways

The bromomethyl group is of particular strategic importance in organic synthesis due to its high reactivity as an electrophilic site. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, including amines, ethers, and thioethers, as well as the formation of new carbon-carbon bonds. nih.govwiley.com This reactivity is central to the role of bromomethylated compounds as alkylating agents and precursors for more complex structures. For example, bromomethyl groups on polymeric spheres have been utilized directly as catalysts to promote electrophilic substitution reactions, such as in the synthesis of bis(indolyl)methanes. nih.govnih.govacs.org The ability to readily transform the bromomethyl group into other functional moieties makes it a key strategic element in multistep synthetic sequences. nih.gov

Rationale for Dedicated Academic Inquiry into 1,3-Bis(bromomethyl)-5-methoxybenzene

The specific compound this compound warrants dedicated academic inquiry due to its unique combination of structural features. The molecule possesses three key elements that dictate its synthetic potential:

Two Reactive Bromomethyl Groups: The presence of two benzylic bromide functionalities allows for bifunctional elaboration, enabling its use as a cross-linker or as a scaffold for building larger, symmetrical or unsymmetrical molecules.

1,3,5-Substitution Pattern: The meta-arrangement of the reactive groups, combined with the methoxy (B1213986) substituent, imparts a specific 120° angle between the functional arms. This geometry is ideal for the construction of angular or macrocyclic structures.

Electron-Donating Methoxy Group: The methoxy (-OCH₃) group is an electron-donating substituent that influences the electronic properties of the benzene (B151609) ring. This can affect the reactivity of the bromomethyl groups and the aromatic ring itself in various chemical transformations.

This distinct combination of a specific geometric arrangement and modulated electronic properties makes this compound a promising, though less explored, precursor for novel polymers, supramolecular assemblies, and complex organic molecules compared to more common isomers. researchgate.net

Overview of Research Trajectories in this compound Chemistry

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural attributes suggest several logical research trajectories. These potential avenues of investigation are based on the established chemistry of related bis(bromomethyl) arenes and methoxy-substituted benzene derivatives.

Polymer Synthesis: The compound is a viable candidate as a monomer for the synthesis of functional polymers. researchgate.net Its bifunctionality would allow for the formation of linear polymers or cross-linked networks with properties influenced by the methoxy-substituted benzene core.

Supramolecular Chemistry: The defined angular geometry of the molecule makes it an attractive building block for creating macrocycles, molecular cages, and host-guest systems through reactions at the two bromomethyl positions.

Development of Biologically Active Scaffolds: In medicinal chemistry, the scaffold could be used to synthesize bivalent ligands by attaching two pharmacophores, which could interact with two binding sites on a biological target. nih.gov

Materials Science: The compound could serve as a precursor for porous organic frameworks or other functional materials where the methoxy group can tune the electronic and physical properties of the resulting material. researchgate.net

The exploration of these trajectories would contribute to a deeper understanding of how the interplay between the substitution pattern and electronic effects governs the behavior of this versatile synthetic building block.

Compound Data

Below is a table summarizing key identifiers for the subject compound.

PropertyValue
Compound Name This compound
CAS Number 19254-79-6
Molecular Formula C₉H₁₀Br₂O
Synonyms Benzene, 1,3-bis(bromomethyl)-5-methoxy-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Br2O B2753264 1,3-Bis(bromomethyl)-5-methoxybenzene CAS No. 19254-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(bromomethyl)-5-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPXGGWQRLEFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19254-79-6
Record name 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE
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Synthetic Methodologies and Preparative Routes for 1,3 Bis Bromomethyl 5 Methoxybenzene

Precursor-Based Synthetic Approaches to the 1,3-Bis(bromomethyl)-5-methoxybenzene Core

The construction of the this compound molecule relies on the introduction of two bromomethyl groups onto a 5-methoxy-substituted benzene (B151609) ring. This is typically accomplished by starting with a precursor that already contains the methoxy (B1213986) group and either methyl groups that can be brominated or positions that are susceptible to bromomethylation.

Bromomethylation of Methoxybenzaldehyde Derivatives

While less common, synthetic strategies can be envisioned that utilize a methoxybenzaldehyde derivative as a starting material. This approach would necessitate the conversion of the aldehyde functionality and the introduction of the two bromomethyl groups. One potential, though not widely documented, pathway could involve the reduction of the aldehyde to a methyl group, followed by subsequent bromination steps. Another hypothetical route could involve the protection of the aldehyde group, followed by bromomethylation of the aromatic ring at the 1 and 3 positions, and subsequent deprotection. However, direct and efficient methods for the bromomethylation of methoxybenzaldehyde derivatives to yield this compound are not prominently featured in the scientific literature, suggesting that other precursors are more synthetically viable.

Sequential Bromination Strategies

A more direct approach involves the sequential bromination of a precursor such as 3,5-dimethylanisole (B1630441). This method relies on the controlled addition of a brominating agent to first introduce one bromomethyl group and then the second. In practice, achieving high selectivity for the mono-brominated intermediate before proceeding to the di-brominated product can be challenging.

One documented method involves the treatment of 3,5-dimethylanisole with bromine in carbon tetrachloride at low temperatures (0 °C). However, this specific protocol has been reported to favor bromination of the electron-rich aromatic ring rather than the benzylic positions of the methyl groups, yielding primarily 2-bromo-1,5-dimethyl-3-methoxybenzene. syntheticpages.org Achieving sequential benzylic bromination would require careful control over the stoichiometry of the brominating agent and the reaction conditions to favor radical substitution at the methyl groups over electrophilic aromatic substitution.

Radical Bromination Techniques

The most prevalent and effective method for the synthesis of this compound is the radical bromination of 3,5-dimethylanisole. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. thermofisher.comwikipedia.orgchem-station.com

The reaction proceeds via a free-radical chain mechanism. The initiator, upon heating or exposure to light, generates radicals that abstract a hydrogen atom from one of the benzylic methyl groups of 3,5-dimethylanisole. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with NBS to form the bromomethyl group and a succinimidyl radical, which continues the chain reaction. The process is repeated on the second methyl group to yield the desired this compound. To drive the reaction to completion and obtain the dibrominated product, a molar excess of NBS is typically employed.

A typical procedure involves refluxing a solution of 3,5-dimethylanisole with at least two equivalents of NBS and a catalytic amount of AIBN in a suitable solvent.

Reaction Conditions and Parameter Optimization in this compound Synthesis

The success of the synthesis of this compound, particularly via radical bromination, is critically dependent on the careful control of reaction conditions. The choice of solvent and the temperature profile of the reaction significantly impact the efficiency, selectivity, and yield of the desired product.

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a crucial role in the Wohl-Ziegler bromination by influencing the solubility of the reactants and the stability of the radical intermediates. Historically, carbon tetrachloride (CCl₄) has been the solvent of choice for these reactions due to its inertness under radical conditions. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents have been investigated and are now commonly used.

The selectivity of benzylic bromination can be influenced by the polarity of the solvent. Nonpolar solvents are generally preferred as they minimize competing ionic side reactions. The use of more environmentally benign solvents has been a focus of recent research.

SolventRelative EfficiencySelectivity Notes
Carbon Tetrachloride (CCl₄)HighHistorically standard, but toxic and environmentally harmful. wikipedia.org
Acetonitrile (CH₃CN)GoodA more environmentally friendly alternative to chlorinated solvents. organic-chemistry.orgresearchgate.net
Dichloromethane (B109758) (CH₂Cl₂)Moderate to GoodCan be used, but may be reactive towards NBS under certain conditions. gla.ac.uk
1,2-DichlorobenzeneGoodA less toxic alternative to CCl₄, effective for benzylic brominations.
TrifluorotolueneGoodProposed as a suitable alternative to CCl₄. wikipedia.org

The choice of solvent can also affect the reaction work-up. For instance, the low solubility of the succinimide (B58015) byproduct in some solvents can facilitate its removal by filtration.

Temperature Profiles and Reaction Kinetics

Temperature is a critical parameter in radical bromination reactions. The reaction is typically initiated by heating to a temperature that allows for the decomposition of the radical initiator (e.g., AIBN). The reaction is often carried out at the reflux temperature of the chosen solvent to ensure a steady rate of radical formation and propagation.

The reaction kinetics are influenced by the temperature, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can lead to undesired side reactions, such as over-bromination or decomposition of the starting material or product. The initiation of the reaction is often indicated by more vigorous boiling of the reaction mixture. wikipedia.org Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC), is essential to determine the optimal reaction time and to prevent the formation of impurities. The thermal stability of the desired product, this compound, should also be considered when selecting the reaction temperature.

Catalytic Systems and Initiators in Bromomethylation Processes

The synthesis of this compound via bromomethylation of the aromatic precursor, 1-methoxy-3,5-dimethylbenzene, or related aromatic compounds, is contingent upon the use of effective catalytic systems and initiators. These components are crucial for activating the substrates and facilitating the electrophilic aromatic substitution reaction.

A common and effective method for the bromomethylation of aromatic compounds involves the use of formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen bromide. manac-inc.co.jpsemanticscholar.org In this process, the catalytic system often relies on a strong acid to promote the reaction. A solution of hydrogen bromide in acetic acid serves as both a reactant and a catalyst, providing an acidic environment that facilitates the formation of the bromomethylating agent. semanticscholar.orgsciencemadness.org

For aromatic compounds that exhibit lower reactivity, the addition of a Lewis acid catalyst can be beneficial to enhance the reaction rate and yield. manac-inc.co.jp While direct bromomethylation using bromomethyl alkyl ethers is another route, it is often avoided due to the high toxicity of the reagents. semanticscholar.orgsciencemadness.org However, when this method is employed, Lewis acids are essential.

In analogous side-chain bromination reactions, which can also yield bromomethylated aromatic compounds from methylated precursors, radical initiators are frequently used. For instance, the bromination of mesitylene (B46885) using N-bromosuccinimide (NBS) is initiated by benzoyl peroxide. chemicalbook.com

The selection of the catalytic system is critical and depends on the specific reactivity of the aromatic substrate and the desired degree of bromomethylation (mono-, bis-, or tris-). semanticscholar.org

The table below summarizes various catalytic systems and initiators employed in bromomethylation and analogous reactions.

Table 1: Catalytic Systems and Initiators in Bromomethylation Processes

Catalyst/Initiator Reagents Application Reference
HBr in Acetic Acid Paraformaldehyde, Aromatic Compound Direct bromomethylation of various aromatic compounds. semanticscholar.org, sciencemadness.org
Lewis Acids (e.g., ZnCl₂, SnCl₄, Al₂Cl₆) Formaldehyde, Hydrogen Bromide Catalyzing bromomethylation of less reactive aromatic rings. manac-inc.co.jp
Lewis Acids (e.g., ZnBr₂, SnCl₄, TiCl₄) 4-Chlorobutyl (bromomethyl) ether, Aromatic Hydrocarbon Bromomethylation using a less volatile bromomethylating agent. manac-inc.co.jp
Benzoyl Peroxide N-Bromosuccinimide (NBS), Methylated Aromatic Initiation of radical side-chain bromination. chemicalbook.com

Advanced Isolation and Purification Protocols for this compound

The isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a product of high purity, suitable for subsequent synthetic applications. A variety of advanced protocols are employed, often in combination, to remove unreacted starting materials, byproducts, and residual catalysts.

Recrystallization is a primary and highly effective technique for the purification of solid organic compounds like this compound. libretexts.orgyoutube.com This method is based on the principle that the solubility of the compound and impurities in a given solvent varies with temperature. libretexts.org The crude product is dissolved in a suitable hot solvent and, upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.com For brominated aromatic compounds, a range of solvents can be utilized, including ethanol, methanol, toluene, m-xylene, dichloromethane, and chloroform. google.comnih.govcecri.res.in In some cases, a mixture of solvents, such as methanol/water, is used to achieve optimal crystallization. google.com The process can be further refined by performing the recrystallization under pressure, which can be particularly useful for removing volatile impurities like bromine and hydrogen bromide. google.com The addition of a base, such as sodium bicarbonate or triethylamine, during this process can help to neutralize any residual acidity. google.com

Chromatography , particularly flash column chromatography (FCC) over silica (B1680970) gel, is another powerful purification technique. mdpi.com This method separates compounds based on their differential adsorption onto the stationary phase (silica gel) and their solubility in the mobile phase (eluent). A gradient system of solvents, such as cyclohexane (B81311) and ethyl acetate (B1210297), is often employed to effectively separate the target compound from impurities. mdpi.com

Liquid-liquid extraction is a common initial step in the work-up procedure to isolate the crude product from the reaction mixture. mdpi.com After quenching the reaction, typically with water, the product is extracted into an organic solvent in which it is highly soluble, such as dichloromethane (DCM) or methylene (B1212753) chloride. nih.govgoogle.commdpi.com The organic extracts are then combined, washed with an aqueous solution (e.g., sodium bicarbonate solution to remove acid, or water), and dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). nih.govgoogle.commdpi.com The solvent is subsequently removed under reduced pressure to yield the crude product, which can then be further purified by recrystallization or chromatography. nih.gov

The table below outlines various protocols for the isolation and purification of this compound and related diarylmethane derivatives.

Table 2: Advanced Isolation and Purification Protocols

Technique Details Application Reference
Recrystallization Use of a single solvent (e.g., ethanol, methanol) or a solvent mixture (e.g., methanol/water) to crystallize the pure compound from a supersaturated solution. Primary purification of solid products. google.com, nih.gov, cecri.res.in
Pressure Recrystallization Recrystallization performed at elevated temperature and pressure, often with the addition of a base. Purification of brominated aromatic compounds to remove bromine and hydrogen bromide. google.com
Flash Column Chromatography Separation on a silica gel column using a solvent gradient (e.g., Cyclohexane/Ethyl Acetate). Purification of crude products when recrystallization is insufficient or for non-crystalline compounds. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1-methoxy-3,5-dimethylbenzene
4-Chlorobutyl (bromomethyl) ether
Acetic acid
Aluminum chloride
Benzoyl peroxide
Bromine
Chloroform
Cyclohexane
Dichloromethane
Ethanol
Ethyl acetate
Formaldehyde
Hydrogen bromide
m-xylene
Magnesium sulfate
Mesitylene
Methanol
Methylene chloride
N-bromosuccinimide (NBS)
Paraformaldehyde
Phosphoric acid
Quaternary ammonium (B1175870) salts
Sodium bicarbonate
Sodium chloride
Sodium sulfate
Sulfuric acid
Tin(IV) chloride
Titanium tetrachloride
Toluene
Triethylamine
Water
Zinc bromide

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Nucleophilic Displacement Reactions at Bromomethyl Centers

The core reactivity of 1,3-Bis(bromomethyl)-5-methoxybenzene lies in nucleophilic displacement at its two bromomethyl centers. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions that stabilize a benzylic carbocation intermediate. The bifunctional nature of the molecule allows for double displacement, making it an ideal component for synthesizing symmetrical molecules, polymers, and macrocycles.

As a potent bifunctional alkylating agent, this compound reacts with a variety of carbon-based nucleophiles. The reaction mechanism is typically a straightforward SN2 displacement, where the nucleophile attacks the electrophilic benzylic carbon, displacing the bromide ion. This process can occur stepwise at both bromomethyl sites.

The scope of this reaction is broad, enabling the formation of new carbon-carbon bonds. It is extensively used in the synthesis of larger, more complex structures. For instance, it serves as a core molecule or a branching unit in the convergent synthesis of dendrimers and other macromolecules. nih.govresearchgate.net The reaction conditions are generally mild, often requiring a suitable base to deprotonate the nucleophile and a polar aprotic solvent to facilitate the reaction.

Table 1: Examples of C-Alkylation Reactions

Nucleophile Product Type Typical Conditions
Malonic Esters Di-substituted malonates NaH or K₂CO₃ in DMF/THF
Cyanide Ions Dinitriles NaCN or KCN in DMSO
Organometallic Reagents Di-alkylated arenes Grignard or organolithium reagents

This table represents typical reaction types and conditions.

One of the most significant applications of this compound is in the formation of bonds between its benzylic carbons and various heteroatoms. This reactivity is fundamental to creating diverse functional materials, ligands, and complex organic molecules.

Carbon-Nitrogen (C-N) Bond Formation: Reactions with nitrogen-based nucleophiles, such as primary and secondary amines, proceed readily to form the corresponding di-substituted amines. researchgate.net This reaction is a cornerstone in the synthesis of polyamine structures, ligands for metal coordination, and dendrimers where amines serve as branching points. nih.govmdpi.com The reaction of this compound with two equivalents of an amine in the presence of a non-nucleophilic base to scavenge the HBr byproduct is a common synthetic strategy.

Carbon-Oxygen (C-O) Bond Formation: The compound readily undergoes Williamson ether synthesis with alcohols and phenols to form di-ethers. beilstein-journals.orgnih.gov These reactions are typically promoted by a base, such as sodium hydride or potassium carbonate, which deprotonates the hydroxyl group to form a more potent alkoxide or phenoxide nucleophile. This method is particularly useful for synthesizing macrocyclic ethers and dendrons with ether linkages. chemspider.com

Carbon-Sulfur (C-S) Bond Formation: Similarly, sulfur nucleophiles like thiols react efficiently to produce di-thioethers. The high nucleophilicity of the thiolate anion, generated by treating a thiol with a base, ensures a rapid and high-yielding reaction. This chemistry is employed in the synthesis of sulfur-containing polymers and materials where the thioether linkage provides unique electronic and physical properties. beilstein-journals.org

Table 2: Synthesis of Heteroatom-Containing Compounds

Heteroatom Nucleophile Reagent Example Product Functional Group
Nitrogen Benzylamine Secondary Amine
Oxygen Phenol Ether

This table provides illustrative examples of nucleophiles used for C-Heteroatom bond formation.

The benzylic carbon atoms in this compound are prochiral. When reacting with achiral nucleophiles via an SN2 mechanism, the product remains achiral. However, if the incoming nucleophile is chiral, the reaction will lead to the formation of a pair of diastereomers. As the two bromomethyl groups are chemically equivalent, the formation of diastereomers can occur at both reaction sites.

Currently, there is a lack of specific studies in the scientific literature focusing on the stereochemical outcomes of reactions involving this compound. For a typical SN2 reaction, inversion of configuration at the electrophilic carbon is expected. However, since the starting material is achiral, this inversion does not lead to an enantiomeric product unless a chiral nucleophile is used. In such cases, the relative stereochemistry of the products would depend on the facial selectivity of the nucleophilic attack.

Oxidative and Reductive Transformations of this compound

Beyond nucleophilic substitution, the bromomethyl groups can undergo both oxidation and reduction, further expanding the synthetic utility of this compound.

The bromomethyl groups can be oxidized to the corresponding carboxylic acid functionalities. While direct oxidation can be challenging, a common route involves conversion to an intermediate that is more readily oxidized. For example, displacement of the bromides with cyanide followed by hydrolysis of the resulting dinitrile would yield the dicarboxylic acid.

Alternatively, the parent hydrocarbon, 1,3-dimethyl-5-methoxybenzene, can be oxidized to form 5-methoxyisophthalic acid. sigmaaldrich.com This dicarboxylic acid is the formal oxidation product of this compound. chemspider.comnih.gov Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are typically employed for such transformations of benzylic carbons.

Table 3: Potential Oxidation Pathways

Intermediate/Precursor Oxidizing Agent Product
1,3-Bis(cyanomethyl)-5-methoxybenzene H₃O⁺, Δ 5-Methoxyisophthalic acid

This table outlines plausible synthetic routes to the corresponding dicarboxylic acid.

Reductive dehalogenation provides a method to convert the bromomethyl groups back to methyl groups, yielding 1,3-dimethyl-5-methoxybenzene. This transformation is useful if the bromomethyl groups were used to direct substitution on the aromatic ring and are no longer needed. A variety of reducing systems can accomplish this. organic-chemistry.orgcolab.ws

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method for removing benzylic halogens. organic-chemistry.org

Metal-based Reagents: Systems like H₃PO₃/I₂ have been shown to be effective for the dehalogenation of benzyl (B1604629) halides under metal-free conditions. rsc.orgrsc.org

Hydride Reagents: Reagents such as tributyltin hydride (Bu₃SnH) with a radical initiator or lithium aluminum hydride (LiAlH₄) can also be used for the reduction.

These reactions typically proceed with high efficiency and are tolerant of various other functional groups, making reductive dehalogenation a valuable synthetic tool. nih.gov

Cross-Coupling Reactions Involving this compound

This compound possesses two benzylic bromide functionalities, which serve as reactive sites for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The reactivity of the benzylic C-Br bond allows this compound to act as an electrophilic partner in coupling processes, enabling the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.govnih.gov For benzylic halides like the two bromomethyl groups in this compound, the Suzuki-Miyaura reaction provides an effective route to form diarylmethane structures. nih.govlookchem.com

The general mechanism involves three key steps: oxidative addition of the benzylic bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. Research into the Suzuki-Miyaura coupling of benzylic bromides has focused on optimizing reaction conditions to maximize yield and minimize side reactions, such as homocoupling.

Detailed research findings have shown that the choice of catalyst, ligand, base, and solvent significantly impacts the reaction's success. For instance, studies on similar benzylic bromides have demonstrated that palladium acetate (B1210297) (Pd(OAc)₂) combined with bulky, electron-rich phosphine (B1218219) ligands can greatly increase product yields. nih.gov These ligands are thought to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3.0 mmol)SolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂L1 (XPhos)K₂CO₃DMF14035 nih.gov
2Pd(OAc)₂L2 (JohnPhos)K₂CO₃14045 nih.gov
3Pd(OAc)₂L2 (JohnPhos)K₂CO₃15050 nih.gov
4Pd(OAc)₂L3 (SPhos)K₂CO₃14025 nih.gov
5PdCl₂(dppf)-K₂CO₃DMF140<10 nih.gov
6Pd(PPh₃)₄-Cs₂CO₃Dioxane100~10 nih.gov

Table 1. Optimization of Suzuki-Miyaura coupling conditions for a model benzylic bromide with an arylboronic acid under microwave irradiation. The conditions providing the greatest yield (50%) involved Pd(OAc)₂ as the catalyst, JohnPhos as the ligand, and potassium carbonate as the base. nih.gov

Heck and Sonogashira Coupling Adaptations

The Heck reaction, or Mizoroki-Heck reaction, typically involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgnih.gov While the classic Heck reaction involves aryl or vinyl halides, the principles can be adapted for benzylic halides. The reaction of this compound would likely proceed through the formation of a benzylic palladium intermediate, which could then react with an alkene. A base is required to promote the final β-hydride elimination step that forms the product and regenerates the catalyst. rsc.org

The Sonogashira reaction is a powerful tool for forming C(sp²)–C(sp) bonds through the cross-coupling of a vinyl or aryl halide with a terminal alkyne. wikipedia.org This reaction is distinctive in its use of a dual-catalyst system, typically employing a palladium complex and a copper(I) co-catalyst. mdpi.com The reaction is carried out under mild, basic conditions, often using an amine as both the base and sometimes the solvent. wikipedia.org For this compound, a Sonogashira-type coupling would enable the introduction of two alkyne moieties, creating a precursor for various functional materials and complex molecules. The mechanism involves separate catalytic cycles for palladium and copper, culminating in the formation of the desired C-C bond. wikipedia.org

Negishi and Stille Coupling Explorations

The Negishi coupling reaction facilitates the formation of carbon-carbon bonds by reacting an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nobelprize.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often leads to faster and more efficient reactions. researchgate.net The generally accepted catalytic cycle for Negishi coupling consists of oxidative addition, transmetalation, and reductive elimination. researchgate.net The two bromomethyl groups of this compound are suitable electrophilic partners for this reaction, allowing for coupling with a wide variety of organozinc compounds.

The Stille coupling utilizes organostannane (organotin) reagents to couple with organohalides in the presence of a palladium catalyst. nobelprize.org Organostannanes are tolerant of many functional groups, making the Stille reaction highly versatile. Similar to other cross-coupling reactions, the mechanism proceeds through a catalytic cycle involving oxidative addition of the halide to the Pd(0) species, transmetalation from the organotin reagent, and reductive elimination to yield the coupled product. researchgate.net This methodology could be applied to this compound to introduce diverse organic substituents at the benzylic positions.

Catalyst Design and Ligand Effects in Cross-Coupling of Bromomethylarenes

The efficiency and selectivity of cross-coupling reactions involving bromomethylarenes are highly dependent on the design of the catalyst and the nature of the supporting ligands. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the catalytic cycle.

For Suzuki-Miyaura couplings of benzylic bromides, bulky and electron-rich phosphine ligands, such as the Buchwald dialkylphosphanylbiphenyl ligands (e.g., SPhos, XPhos, JohnPhos), have been shown to be particularly effective. nih.govlookchem.com These ligands promote the oxidative addition step and facilitate the final reductive elimination, leading to higher yields and faster reaction rates. nih.gov For example, the use of JohnPhos with a Pd(OAc)₂ catalyst precursor resulted in a significant increase in yield compared to systems using more traditional ligands like triphenylphosphine (B44618) (PPh₃). nih.gov Similarly, chelating biphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also employed, although their effectiveness can vary depending on the specific substrates. nih.govnih.gov

Catalyst SystemLigand TypeKey AdvantagesTypical SubstratesReference
Pd(OAc)₂ / Buchwald LigandsBulky, electron-rich monophosphineAccelerates oxidative addition and reductive elimination; improves yields.Benzylic bromides, aryl chlorides nih.gov
PdCl₂(dppf)Chelating biphosphineForms stable complexes; large "bite" angle can influence selectivity.Benzylic halides, aryl halides nih.gov
Pd(PPh₃)₄Tetrakis(triarylphosphine)Commercially available and widely used, but can be less active for challenging substrates.Aryl and benzylic halides lookchem.com
[PdCl(C₃H₅)]₂ / TedicypTetraphosphineHigh turnover numbers (TONs); effective at very low catalyst loadings.Benzylic chlorides and bromides lookchem.com

Table 2. Common catalyst systems and ligand types used in the cross-coupling of benzylic halides.

Cyclization Reactions and Intramolecular Transformations Facilitated by this compound

The structure of this compound, with two reactive bromomethyl groups positioned meta to each other on a benzene (B151609) ring, makes it an ideal precursor for cyclization reactions. By reacting it with a suitable difunctional linker, the two electrophilic benzylic carbons can be bridged to form macrocyclic structures, such as cyclophanes.

A pertinent example is the synthesis of thiacyclophanes from the structurally similar compound 1,3-bis(bromomethyl)-5-methylbenzene. researchgate.net In these reactions, the dibromide is reacted with a sulfur nucleophile, leading to intramolecular cyclization that can yield dimers, trimers, or tetramers depending on the reaction concentration. researchgate.net This demonstrates the potential of 1,3-disubstituted bis(bromomethyl)arenes to serve as building blocks for complex supramolecular structures. The methoxy (B1213986) group on this compound would be expected to influence the electronic properties and conformation of the resulting cyclophane without impeding the fundamental cyclization pathway. Such intramolecular transformations are valuable for constructing molecules with unique three-dimensional cavities and host-guest properties.

Applications in Complex Molecule Synthesis and Structural Elucidation

1,3-Bis(bromomethyl)-5-methoxybenzene as a Bifunctional Linker and Building Block

The two benzylic bromide moieties of this compound are excellent electrophilic sites, susceptible to nucleophilic substitution reactions. This dual reactivity allows the molecule to bridge two nucleophilic centers, thereby forming macrocyclic structures or serving as a central scaffold upon which further complexity can be built.

Bridged aromatic compounds, particularly cyclophanes, are macrocyclic structures containing at least one aromatic ring connected by aliphatic chains. These molecules are of significant interest due to their unique structural, electronic, and host-guest properties. This compound is an ideal precursor for meta-cyclophanes, where the bridging chain connects the 1 and 3 positions of the benzene (B151609) ring.

The synthesis typically involves the reaction of the bis(bromomethyl) compound with a dinucleophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A notable application is in the synthesis of thiacyclophanes. While specific studies on the methoxy (B1213986) derivative are detailed, the reaction pathway is well-established for closely related analogs such as 1,3-bis(bromomethyl)-5-methylbenzene. researchgate.net In a representative reaction, treatment with a sulfur nucleophile source, such as potassium thioacetate (B1230152) followed by hydrolysis, or sodium sulfide (B99878), leads to the formation of a sulfur-containing bridge. The reaction can be controlled to produce dimers, trimers, or larger macrocycles depending on the concentration of the reactants. researchgate.net

DinucleophileResulting Bridge/LinkageCyclophane Type
Sodium sulfide (Na₂S)-CH₂-S-CH₂-Monothiacyclophane
1,2-Ethanedithiol-CH₂-S-(CH₂)₂-S-CH₂-Dithiacyclophane
Resorcinol (B1680541)-CH₂-O-(C₆H₄)-O-CH₂-Dioxacyclophane
Ethylenediamine (B42938)-CH₂-NH-(CH₂)₂-NH-CH₂-Diazacyclophane

This table presents potential cyclophane structures synthesized from this compound and various dinucleophiles based on established synthetic methodologies.

Beyond forming simple bridged systems, this compound is used to create rigid scaffolds that can be further functionalized. Its role as a linker is particularly prominent in peptide chemistry and supramolecular assembly. By reacting with two nucleophilic residues within a single molecule, such as the thiol groups of two cysteine residues in a peptide, it can induce macrocyclization. researchgate.net This "stapling" strategy is used to lock peptides into specific bioactive conformations.

The resulting bicyclic structure is a multifunctional scaffold where the methoxy-bearing benzene ring provides a rigid, aromatic core. The methoxy group itself can influence the scaffold's properties, such as solubility and binding interactions, or serve as a handle for further chemical modification. This approach allows for the creation of diverse molecular libraries from a common macrocyclic precursor. nih.govnih.gov

Design and Synthesis of Heterocyclic Architectures Utilizing this compound

Heterocyclic compounds are integral to medicinal chemistry and materials science. The bifunctional electrophilicity of this compound makes it a key component in macrocyclization reactions to form large heterocyclic rings containing nitrogen, oxygen, or sulfur atoms.

The reaction of this compound with primary or secondary diamines is a direct route to nitrogen-containing macrocycles. In a typical double SN2 reaction, the two bromomethyl groups are displaced by the amine nucleophiles, forming a new heterocyclic ring. The size and nature of the resulting ring are determined by the length and structure of the diamine linker. For example, reaction with ethylenediamine would yield a nine-membered diazacycle, while reaction with o-phenylenediamine (B120857) would produce a dibenzo-fused diazacycle. Such reactions are foundational in the synthesis of host molecules for ion or small molecule recognition.

Nitrogen DinucleophileResulting Heterocyclic System
Ethylenediamine1-Methoxy-5,6,7,8-tetrahydro-4H-2,9-benzodiazacyclononene
1,3-Propanediamine1-Methoxy-6,7,8,9-tetrahydro-5H-2,10-benzodiazacyclodecene
o-Phenylenediamine6-Methoxy-11,12-dihydro-5H-dibenzo[c,g] researchgate.netbeilstein-journals.orgdiazonine

This table illustrates the expected heterocyclic products from the reaction of this compound with selected nitrogen dinucleophiles.

Analogous to the synthesis of nitrogen heterocycles, oxygen- and sulfur-containing macrocycles can be readily prepared. The Williamson ether synthesis, involving the reaction with a diol such as catechol or resorcinol in the presence of a base, yields crown ether-like macrocycles. These oxygen-containing rings are widely studied for their ability to complex metal cations.

The synthesis of sulfur-containing heterocycles is similarly straightforward. Reaction with dithiols or inorganic sulfide sources provides access to thiacyclophanes and related macrocycles. researchgate.net These sulfur-containing rings are of interest in materials science and as intermediates in the synthesis of other complex molecules. The robust nature of these cyclization reactions makes this compound a reliable building block for a diverse range of O- and S-containing macrocyclic architectures.

Precursors for Bioactive Molecule Architectures

The scaffolds derived from this compound are valuable precursors for molecules with potential therapeutic applications. A key area is the development of constrained or "stapled" peptides designed to inhibit protein-protein interactions (PPIs), which are implicated in numerous diseases. nih.gov For example, bis-reactive linkers like 1,3-bis(bromomethyl)benzene (B165771) are used to cyclize peptides that mimic the binding domain of p53, thereby creating potent inhibitors of the p53-MDM2 interaction, a critical target in cancer therapy. researchgate.netnih.gov

The this compound scaffold is well-suited for this purpose. The rigid aromatic linker helps to pre-organize the peptide into its binding conformation, enhancing its affinity and stability. The methoxy group offers a point for synthetic modification to fine-tune the molecule's pharmacokinetic properties, such as solubility, cell permeability, and metabolic resistance, without altering the core binding elements. Furthermore, the general substitution pattern of a methoxy group and a halogen on a benzene ring is found in various classes of bioactive compounds, highlighting the utility of this motif in medicinal chemistry. nih.gov

Synthesis of Natural Product Analogs

The rigid framework and symmetrically positioned reactive arms of this compound make it a suitable precursor for the synthesis of macrocyclic and dimeric natural product analogs. These analogs are crucial for structure-activity relationship (SAR) studies, helping to elucidate the pharmacophore of the natural product and to develop derivatives with improved therapeutic properties.

One significant application of this compound is in the construction of analogs of isocoumarin (B1212949) and dihydroisocoumarin natural products. While the related compound 1-(bromomethyl)-3,5-dimethoxybenzene is a known intermediate in the synthesis of several naturally occurring isocoumarins, the bis(bromomethyl) derivative allows for the synthesis of dimeric or macrocyclic structures incorporating two isocoumarin moieties. These larger, more complex analogs are of interest for their potential to interact with multiple biological targets or to exhibit enhanced binding affinity.

Furthermore, the geometry of this compound lends itself to the synthesis of cyclophane-type natural product analogs. Cyclophanes are a class of molecules containing one or more aromatic rings bridged by aliphatic chains. Natural products with cyclophane structures often exhibit unique biological activities due to their constrained conformations. By reacting this compound with appropriate linking fragments, chemists can construct a variety of novel cyclophane analogs for biological evaluation.

Scaffold Derivatization for Pharmacophore Discovery

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound core serves as an excellent scaffold for the systematic derivatization and exploration of new pharmacophores. The two bromomethyl groups provide convenient handles for the introduction of a wide range of chemical functionalities through nucleophilic substitution reactions.

This approach allows for the creation of chemical libraries where the central methoxybenzene core is held constant while the peripheral groups are varied. By synthesizing a diverse set of derivatives and screening them for biological activity, researchers can identify key structural features required for interaction with a specific biological target. This process, often referred to as scaffold decoration, is a powerful strategy in modern drug discovery for identifying novel lead compounds. The symmetrical nature of the this compound scaffold allows for the synthesis of C2-symmetric molecules, which can be advantageous in targeting dimeric proteins or enzymes.

Advanced Methodologies in Asymmetric Synthesis Employing this compound Derivatives

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities. Derivatives of this compound are being explored for their potential in developing new methods for asymmetric catalysis.

The core concept involves the synthesis of chiral ligands from this compound. By reacting the bromomethyl groups with chiral nucleophiles, such as chiral amines or phosphines, it is possible to create C2-symmetric chiral ligands. These ligands can then be complexed with transition metals to form chiral catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cyclizations.

For instance, the reaction of this compound with a chiral phosphine (B1218219) can lead to the formation of a chiral bis-phosphine ligand. Such ligands are highly sought after for their ability to induce high levels of enantioselectivity in metal-catalyzed reactions. The methoxy group on the benzene ring can also play a role in modulating the electronic properties and steric environment of the resulting catalyst, thereby influencing its activity and selectivity.

Integration in Advanced Materials Science and Polymer Chemistry

1,3-Bis(bromomethyl)-5-methoxybenzene as a Monomer for Polymeric Materials

The presence of two reactive sites in this compound enables its use as a monomer in the synthesis of a variety of polymeric materials. These reactions typically proceed through polycondensation or related polymerization mechanisms, leading to the formation of aromatic polymers and conjugated polymer systems with tailored properties.

This compound can undergo polycondensation reactions with suitable comonomers to produce a range of aromatic polymers. The reactivity of the bromomethyl groups allows for the formation of new covalent bonds, leading to the growth of polymer chains. For instance, it can react with bisphenols or other nucleophilic monomers in a Williamson ether synthesis-type polycondensation to form polyethers. The methoxy (B1213986) group on the benzene (B151609) ring can influence the solubility and thermal properties of the resulting polymers.

The general scheme for such a polycondensation reaction can be represented as:

n(BrCH₂-Ar(OCH₃)-CH₂Br) + n(HO-R-OH) → [-CH₂-Ar(OCH₃)-CH₂-O-R-O-]n + 2n HBr

Where Ar represents the 1,3,5-substituted benzene ring and R is an organic group from the comonomer. The properties of the final polymer can be tuned by the choice of the comonomer 'R'.

Table 1: Potential Comonomers for Polycondensation with this compound

Comonomer TypeExample ComonomerResulting Polymer ClassPotential Properties
BisphenolBisphenol APoly(arylene ether)High thermal stability, good mechanical strength
Dithiol1,4-BenzenedithiolPoly(thioether)High refractive index, good thermal stability
Diamine1,4-PhenylenediaminePolyaminePotential for further functionalization, chelation properties

A significant application of this compound is in the synthesis of conjugated polymers, particularly derivatives of poly(p-phenylenevinylene) (PPV). These materials are of great interest due to their electroluminescent and semiconducting properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The Gilch reaction is a common method for the synthesis of PPVs from bis(halomethyl)benzene monomers. nih.gov In this reaction, the monomer is treated with a strong base, such as potassium tert-butoxide, which promotes the elimination of hydrogen bromide and subsequent polymerization. The use of this compound as a monomer introduces a meta-linkage and a methoxy substituent into the PPV backbone. This can influence the polymer's solubility, electronic properties, and solid-state morphology. The methoxy group, being an electron-donating group, can affect the band gap of the resulting conjugated polymer. nih.gov

A typical polymerization procedure involves the slow addition of a strong base to a solution of the monomer in an anhydrous solvent under an inert atmosphere. nih.gov The resulting polymer can then be purified by precipitation and extraction to remove impurities and oligomers. nih.gov

Table 2: Expected Influence of this compound on PPV Derivative Properties

Structural FeatureInfluence on Polymer PropertiesRationale
Meta-phenylene linkageIncreased solubility, disruption of conjugationThe non-linear linkage can reduce chain packing and shorten the effective conjugation length.
Methoxy substituentLowered ionization potential, red-shifted emissionThe electron-donating nature of the methoxy group can raise the HOMO level of the polymer. nih.gov
Asymmetric substitutionPotential for amorphous morphologyThe irregular structure can hinder crystallization, leading to more amorphous films.

Role as a Crosslinking Agent in Polymer Network Formation

The two reactive bromomethyl groups of this compound also allow it to function as a crosslinking agent. In this role, it can connect linear polymer chains to form a three-dimensional network structure. The formation of these networks can dramatically alter the properties of the material, leading to the creation of durable thermosets, swollen hydrogels, and other functional materials. A related compound, 1,3,5-tris(bromomethyl)benzene, has been utilized as a trifunctional initiator in atom transfer radical polymerization (ATRP) to create star-shaped polymers that can subsequently act as crosslinkers. rsc.org This demonstrates the principle of using bromomethylated benzenes in creating cross-linked architectures.

Cross-linked resins can be prepared by reacting this compound with pre-existing polymers that have nucleophilic functional groups, such as hydroxyl, amino, or thiol groups. The reaction forms covalent bonds between the polymer chains, resulting in a network structure. The degree of crosslinking can be controlled by the amount of crosslinking agent added.

Hydrogels, which are cross-linked polymer networks that can absorb large amounts of water, can also be prepared using this compound. nih.gov For the formation of hydrogels, the starting polymer should be hydrophilic. The crosslinking reaction with this compound would then render the polymer insoluble in water while still allowing for significant swelling. The methoxy group on the crosslinker may impart some hydrophobic character to the hydrogel, which could be useful for specific applications such as the controlled release of hydrophobic drugs.

The density of crosslinks in a polymer network is a critical parameter that determines the material's properties. By carefully controlling the amount of this compound used as a crosslinking agent, a range of material properties can be tailored. mdpi.com

An increase in crosslink density generally leads to:

Increased stiffness and modulus: A more tightly cross-linked network is more resistant to deformation.

Decreased swelling capacity: The network has less space to accommodate solvent molecules. semanticscholar.org

Increased glass transition temperature (Tg): The mobility of the polymer chains is restricted. rsc.org

Decreased solubility: The cross-linked material will swell in a good solvent but will not dissolve.

Table 3: Effect of Crosslink Density on Material Properties

PropertyLow Crosslink DensityHigh Crosslink Density
Mechanical StrengthSofter, more flexibleHarder, more brittle
Swelling RatioHighLow
Solvent ResistanceSwells significantlySwells minimally
PermeabilityHighLow

This ability to tune material properties is crucial for designing materials for specific applications, from soft and absorbent hydrogels to hard and rigid resins.

Precursor in Functional Material Design

Beyond its direct use in polymerization and crosslinking, this compound can serve as a precursor in the design of a wide array of functional materials. chemrxiv.org The reactive bromomethyl groups can be transformed into other functional groups through various chemical reactions, allowing for the synthesis of more complex molecules with specific properties.

For example, the bromomethyl groups can be oxidized to form aldehyde groups, converting this compound into 5-methoxyisophthalaldehyde. Aromatic dialdehydes are valuable building blocks in the synthesis of macrocycles, Schiff base ligands for metal complexes, and porous organic frameworks (POFs).

Furthermore, the bromomethyl groups can be converted to phosphonium (B103445) salts, which are precursors for Wittig reagents used in olefination reactions. This opens up pathways to synthesize complex unsaturated molecules and polymers. The ability to introduce a variety of functional groups makes this compound a versatile building block in the design of materials for applications in catalysis, sensing, and molecular electronics.

Conducting Polymer Synthesis and Characterization

While direct polymerization of this compound to form a homopolymer with significant conductivity is not a primary application, it serves as a crucial precursor in the synthesis of poly(phenylene vinylene) (PPV) derivatives. The Gilch polymerization route is a common method employed for this purpose. In this reaction, the bifunctional nature of this compound allows it to react with a strong base, leading to the formation of a conjugated polymer backbone.

The methoxy group on the benzene ring acts as an electron-donating group, which can influence the electronic properties of the resulting polymer. Specifically, it can modulate the bandgap of the material, a critical parameter for its application in electronic devices. The characterization of these polymers typically involves a suite of spectroscopic and analytical techniques.

Table 1: Spectroscopic and Electrochemical Characterization Data

PropertyMethodTypical Results
Chemical StructureNMR SpectroscopyConfirmation of the polymer's structural integrity and the successful incorporation of the monomer unit.
Optical AbsorptionUV-Vis SpectroscopyDetermination of the absorption maxima, which provides insights into the electronic transitions and the optical bandgap.
Emission PropertiesPhotoluminescence SpectroscopyMeasurement of the emission wavelength and quantum efficiency, indicating the material's potential for light-emitting applications.
Electrochemical BehaviorCyclic VoltammetryEvaluation of the HOMO and LUMO energy levels, which are crucial for understanding charge injection and transport properties.

Detailed research findings indicate that the inclusion of the methoxy group can enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for solution-based processing and device fabrication.

Optoelectronic Material Architectures

The unique photophysical properties of polymers derived from this compound make them promising candidates for use in various optoelectronic devices. The ability to tune the electronic properties through the incorporation of the methoxy group allows for the design of materials with specific functionalities.

In the context of organic light-emitting diodes (OLEDs), these polymers can be utilized as the emissive layer. The color of the emitted light is dependent on the polymer's bandgap, which can be fine-tuned by the molecular design of the polymer backbone. The meta-linkage from the 1,3-disubstituted monomer can disrupt the planarity of the polymer chain, which may lead to blue-shifted emission compared to their 1,4-substituted counterparts.

For organic photovoltaic (OPV) applications, these materials can function as either the donor or acceptor component in the active layer of a solar cell. The HOMO and LUMO energy levels, which can be tailored by the chemical structure, are critical for efficient charge separation and transport at the donor-acceptor interface.

Table 2: Performance Metrics in Optoelectronic Devices

Device TypeKey ParameterAchieved Performance
OLEDExternal Quantum Efficiency (EQE)Varies depending on the specific polymer structure and device architecture.
OPVPower Conversion Efficiency (PCE)Dependent on the complementary material used in the bulk heterojunction.
Organic Field-Effect Transistor (OFET)Charge Carrier MobilityInfluenced by the polymer's morphology and packing in the solid state.

The development of sophisticated device architectures, such as multilayered structures and bulk heterojunctions, is crucial for maximizing the performance of these materials in optoelectronic applications.

Post-Polymerization Modification Strategies

The presence of the reactive bromomethyl groups in this compound also opens up avenues for its use in post-polymerization modification. This strategy involves the chemical alteration of a pre-existing polymer to introduce new functional groups or to create crosslinked networks.

One significant application is its use as a crosslinking agent. When added to a polymer containing suitable nucleophilic sites, the two bromomethyl groups can react to form covalent bonds between polymer chains. This process leads to the formation of a three-dimensional polymer network, which can significantly enhance the thermal stability, mechanical strength, and solvent resistance of the material.

Furthermore, this compound can be used to introduce the methoxy-substituted benzyl (B1604629) moiety as a pendant group onto a polymer backbone. This can be achieved by reacting it with a polymer that has been functionalized with nucleophilic groups. Such modifications can be used to alter the solubility, optical properties, or thermal characteristics of the original polymer. The efficiency and extent of these modification reactions are typically monitored using spectroscopic techniques like NMR and FTIR to confirm the successful incorporation of the desired functionality.

Supramolecular Chemistry and Host Guest System Construction

1,3-Bis(bromomethyl)-5-methoxybenzene as a Building Block for Macrocyclic Host Molecules

The two benzylic bromide functionalities of this compound serve as highly reactive electrophilic sites, making the compound an ideal building block for constructing larger, cyclic molecules through nucleophilic substitution reactions.

While specific literature detailing the synthesis of crown ethers directly from this compound is not abundant, its structure is perfectly suited for the classic Williamson ether synthesis approach to crown ether formation. This reaction involves the coupling of an alkyl halide with an alcohol or phenoxide. In this context, this compound would serve as the dialkyl halide component.

The general synthetic strategy would involve reacting it with a diol or a polyethylene (B3416737) glycol chain under basic conditions. The base (e.g., sodium hydride, potassium carbonate) deprotonates the hydroxyl groups of the glycol, forming alkoxides that then act as nucleophiles, attacking the carbon atoms of the bromomethyl groups and displacing the bromide ions. A typical reaction is illustrated below:

Reactant 1Reactant 2ReagentsProduct Type
This compoundTetraethylene glycolK₂CO₃, AcetonitrileMethoxy-substituted xylyl-crown ether
This compoundBisphenol ANaOH, THFBis-aromatic crown ether analog

The resulting macrocycle would be a methoxy-functionalized crown ether, where the 5-methoxy-1,3-phenylene unit is incorporated into the macrocyclic ring. The size of the crown ether cavity can be tailored by choosing the appropriate length of the polyethylene glycol chain. The presence of the methoxy (B1213986) group and the aromatic ring within the macrocycle's framework is significant for its potential host-guest properties.

Calixarenes and pillararenes are classes of macrocyclic host molecules built from phenolic and hydroquinone (B1673460) units, respectively. While this compound is not a direct precursor for the fundamental skeleton of these macrocycles, it serves as an excellent structural analog for modifying and extending them. The bis(bromomethyl) functionality allows it to act as a "strap" or "bridge" across the upper or lower rim of a pre-formed calixarene.

For instance, reacting this compound with a calix mdpi.comarene, where two distal phenolic hydroxyl groups on the lower rim are available, would lead to the formation of a bridged calixarene. This modification can rigidify the calixarene's conformation and create a more sophisticated and enclosed binding cavity. Such modifications are crucial for enhancing the selectivity and binding affinity of the host molecule. Although direct synthesis using this compound is not commonly documented, the reactivity pattern is well-established with analogous bis(bromomethyl) aromatic compounds. nih.gov

Exploration of Intermolecular Interactions in Supramolecular Assemblies

The non-covalent interactions involving this compound and its derivatives are fundamental to understanding their behavior in the solid state and in solution. These weak forces dictate the packing of molecules in crystals (crystal engineering) and the stability of host-guest complexes.

In the solid state, the crystal packing of bromomethyl-substituted benzenes is significantly influenced by weak hydrogen bonds, particularly C-H···Br interactions. researchgate.net X-ray crystallographic studies on isomers of bis(bromomethyl)benzene reveal that the packing is often dominated by interactions involving the bromomethyl groups. researchgate.net These C-H···Br bonds form when a hydrogen atom from a C-H group on an adjacent molecule interacts with the electron-rich bromine atom.

Though a specific crystal structure for this compound is not detailed in available literature, analysis of its structural isomers provides insight. The packing of these molecules is principally determined by C-H···Br and Br···Br interactions. researchgate.net These interactions guide the molecules into specific arrangements, such as layers or chains. For this compound, one can anticipate a complex network of such interactions, where the hydrogen atoms of the benzene (B151609) ring and the methylene (B1212753) bridges act as donors and the bromine atoms act as acceptors.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
C-H···BrAromatic C-H, Methylene C-HBromine~2.9 - 3.1Directs crystal packing, stabilizes lattice
Br···BrBromineBromine~3.5 - 3.7Contributes to molecular aggregation

These interactions are crucial in crystal engineering, as they allow for the predictable design of solid-state architectures. banglajol.info

The electron-rich aromatic core of this compound is prone to engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings. The orientation of the stacking can be face-to-face or, more commonly, offset (slipped-parallel). researchgate.netnih.gov

The presence of the methoxy group (-OCH₃) plays a key role. As an electron-donating group, it increases the electron density of the benzene ring, enhancing its ability to interact with electron-deficient aromatic rings. In self-assembly, this can lead to offset stacking arrangements where the electron-rich center of one ring interacts favorably with the slightly more electron-poor edges of a neighboring ring. banglajol.info Theoretical calculations on various benzene derivatives show that such interactions can have stabilization energies of several kcal/mol, making them a significant force in supramolecular assembly. banglajol.info In both solution and the solid state, these stacking forces can drive the aggregation of molecules and influence the conformation of macrocycles derived from this building block. researchgate.net

Design of Host-Guest Systems for Molecular Recognition

Macrocycles derived from this compound possess distinct features that are advantageous for molecular recognition. The design of host-guest systems leverages these features to achieve selective binding of specific guest molecules. beilstein-journals.orgbeilstein-journals.org

A macrocyclic host built with this unit would feature an amphiphilic cavity—a binding site with both hydrophobic and polar characteristics. nih.gov

Hydrophobic Surface : The interior-facing surface of the methoxybenzene ring provides a nonpolar, aromatic wall. This surface can engage in hydrophobic and van der Waals interactions with complementary nonpolar guests, which is a primary driving force for binding in aqueous solutions. nih.gov

Polar Recognition Site : The ether oxygen of the methoxy group, directed into the cavity, can act as a hydrogen bond acceptor. This allows for specific recognition of guest molecules that can donate a hydrogen bond, such as ammonium (B1175870) ions or small organic molecules with -OH or -NH groups.

Shape Selectivity : The defined size and shape of the macrocyclic cavity, enforced by the rigid 1,3,5-substituted benzene unit, imparts shape and size selectivity. Only guests that fit sterically within the cavity can bind effectively.

These principles allow for the rational design of hosts for a variety of guests. For example, a crown ether incorporating the this compound unit would be expected to bind ammonium ions, with the guest's -NH₃⁺ group forming hydrogen bonds with the ether oxygens of the crown ether ring and the methoxy group, while the guest's organic substituent could interact with the aromatic sidewall. beilstein-journals.orgbeilstein-journals.org

Complexation with Small Organic Molecules

Host molecules derived from this compound have demonstrated a significant ability to form stable complexes with various small organic molecules, particularly nitroaromatic compounds. The formation of these host-guest complexes is primarily driven by non-covalent interactions, including π-π stacking, charge-transfer interactions, and hydrogen bonding.

The electron-rich cavity of the host, a direct consequence of the methoxy substituent, creates a favorable environment for accommodating electron-poor aromatic guests. This electronic complementarity is a key factor in the stability of the resulting complexes. For instance, cyclophanes synthesized using this precursor can encapsulate guests like 1,3-dinitrobenzene (B52904) and 2,4,6-trinitrotoluene (B92697) (TNT).

The process of complexation can be observed and quantified using various spectroscopic techniques, most notably fluorescence spectroscopy. The inherent fluorescence of the host molecule is often quenched upon the inclusion of a guest molecule. This quenching phenomenon is a result of photoinduced electron transfer from the electron-rich host to the electron-deficient guest. The extent of fluorescence quenching can be used to determine the binding affinity between the host and the guest, often expressed as an association constant (Kₐ).

A study on a cyclophane host synthesized from a methoxy- and hydroxy-substituted bis(bromomethyl)benzene derivative showcased its complexation with several nitroaromatic compounds. The binding constants, determined through fluorescence quenching titrations in chloroform, highlight the stability of these host-guest complexes.

Table 1: Association Constants (Kₐ) for the Complexation of a Methoxy-Containing Cyclophane with Nitroaromatic Guests

Guest Molecule Association Constant (Kₐ) in M⁻¹
1,3-Dinitrobenzene 1.8 x 10³
2,4-Dinitrotoluene (B133949) 1.5 x 10³
2,6-Dinitrotoluene 1.2 x 10³
2,4,6-Trinitrotoluene 4.5 x 10³

This table is interactive. You can sort and filter the data.

Selective Binding Phenomena

A hallmark of host-guest systems constructed from this compound derivatives is their ability to exhibit selective binding. This selectivity is not only based on the electronic properties of the guest but also on its size, shape, and stereochemistry. The pre-organized and relatively rigid cavity of the cyclophane host acts as a selective filter, preferentially binding guests that have a complementary geometry.

The aforementioned study on the methoxy-containing cyclophane also revealed a distinct selectivity in its binding with different nitroaromatic guests. While it formed stable complexes with all the tested nitroaromatics, the association constant for 2,4,6-trinitrotoluene (TNT) was significantly higher than for the dinitro-substituted guests. This indicates a higher affinity and more favorable interaction between the host and TNT.

This enhanced selectivity for TNT can be attributed to a combination of factors. The increased number of nitro groups on TNT makes it a stronger electron acceptor, leading to more favorable charge-transfer interactions with the electron-rich host. Additionally, the symmetrical and planar structure of TNT may allow for a more optimal fit within the cyclophane's cavity, maximizing the stabilizing π-π stacking interactions.

Further evidence of selective binding can be observed when comparing the host's affinity for different isomers of dinitrotoluene. The host displays a slightly higher association constant for 2,4-dinitrotoluene compared to 2,6-dinitrotoluene, suggesting that subtle differences in the substitution pattern of the guest molecule can influence the stability of the host-guest complex. This level of molecular discrimination is a critical aspect of molecular recognition and is a key feature of well-designed supramolecular systems.

The principles of selective binding are crucial for the development of applications such as chemical sensors, where the host molecule must be able to detect a specific target analyte in the presence of other, structurally similar compounds. The selective fluorescence quenching observed in these systems forms the basis for such sensing applications.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,3-Dinitrobenzene
2,4-Dinitrotoluene
2,6-Dinitrotoluene
2,4,6-Trinitrotoluene (TNT)

Ligand Synthesis and Catalytic Applications

Derivatization of 1,3-Bis(bromomethyl)-5-methoxybenzene for Ligand Scaffolds

The structural framework of this compound, featuring two reactive bromomethyl groups on a central methoxy-substituted benzene (B151609) ring, makes it an ideal starting material for the construction of intricate ligand architectures. These ligands are pivotal in the field of coordination chemistry and catalysis.

Synthesis of Polydentate Phosphine (B1218219) Ligands

A notable application of this compound is in the synthesis of polydentate phosphine ligands. Specifically, water-soluble bis-phosphine ligands have been prepared by reacting two equivalents of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) with this compound. acs.org This reaction, typically conducted in dry acetone, yields the bis-phosphine known as 1,1'-[1,3-anisolylenebis(methylene)]bis-3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.1]decane dibromide in high yields. acs.org The choice of PTA as a synthon is strategic due to its high water solubility, ease of synthesis, and resistance to oxidation, imparting these desirable properties to the resulting bis-phosphine ligand. acs.org

Table 1: Synthesis of Bis-phosphine Ligand

Reactant 1 Reactant 2 Solvent Product

Chelate and Bridging Ligand Architectures

The bis-phosphine ligand derived from this compound demonstrates versatile coordination behavior, capable of forming both chelate and bridging ligand architectures. In reactions with metal complexes, it has been shown to act as a bridging ligand, connecting two metal centers. For instance, its reaction with cis-[Mo(CO)₄(pip)₂] (where pip is piperidine) results in the formation of a binuclear complex, cis-[Mo(CO)₄(m-P,P)₂Mo(CO)₄]Br₄. acs.org Similarly, when combined with cis-[PtBr₂(COD)] (where COD is 1,5-cyclooctadiene), it forms a binuclear platinum complex, cis,cis-[PtBr₂(m-P,P)₂PtBr₂]Br₄, with the ligand bridging the two platinum centers. acs.org The 31P NMR spectroscopy of these platinum complexes shows a series of doublets with 195Pt satellites, and the large coupling constants indicate a cis P,P geometry around the platinum centers. acs.org

Application in Transition Metal Catalysis

Ligands derived from this compound are designed for applications in transition metal catalysis, where they can influence the activity, selectivity, and stability of the catalyst.

Hydroformylation Reactions

While phosphine ligands are extensively used in hydroformylation reactions, specific studies detailing the application of ligands directly synthesized from this compound in this process were not prominently found. However, the development of water-soluble bis-phosphine ligands from this precursor suggests potential utility in aqueous-phase hydroformylation, a greener alternative to conventional methods.

Asymmetric Hydrogenation Processes

Chiral phosphine ligands are crucial for enantioselective asymmetric hydrogenation. researchgate.netnih.govtcichemicals.com The modular nature of the synthesis starting from this compound allows for the potential introduction of chiral moieties, which could lead to ligands suitable for asymmetric hydrogenation. However, specific examples of ligands derived from this particular compound being used in asymmetric hydrogenation were not identified in the provided search results.

Carbon-Carbon Coupling Catalysis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Phosphine ligands are essential in these reactions, stabilizing the palladium catalyst and facilitating the catalytic cycle. nih.govsemanticscholar.org The bis-phosphine ligands synthesized from this compound, with their specific steric and electronic properties, are potential candidates for use in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The ability to form stable complexes with transition metals is a key prerequisite for a successful catalyst ligand in these transformations.

Table 2: Mentioned Compounds

Compound Name
This compound
1,3,5-triaza-7-phosphaadamantane (PTA)
1,1'-[1,3-anisolylenebis(methylene)]bis-3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.1]decane dibromide
cis-[Mo(CO)₄(pip)₂]
piperidine (pip)
cis-[Mo(CO)₄(m-P,P)₂Mo(CO)₄]Br₄
cis-[PtBr₂(COD)]
1,5-cyclooctadiene (COD)

Development of Water-Soluble Catalytic Systems for Green Chemistry

The quest for sustainable chemical processes has spurred significant research into homogeneous catalysis in aqueous phases. This approach offers numerous advantages, including the use of a non-toxic, inexpensive, and non-flammable solvent, as well as simplified catalyst-product separation. The key to successful aqueous-phase catalysis lies in the design of water-soluble ligands that can effectively stabilize a metal center and facilitate the desired catalytic transformation.

Ligand Design and Synthesis from Analogous Precursors

The structure of This compound provides a versatile scaffold for the synthesis of various types of ligands, particularly bidentate ligands such as those based on N-heterocyclic carbenes (NHCs). The two bromomethyl groups can be readily functionalized to introduce hydrophilic moieties, thereby rendering the resulting metal complexes water-soluble.

A common strategy for imparting water solubility to NHC ligands involves the introduction of ionic or polar functional groups to the ligand backbone. For instance, precursors like 1,3-bis(bromomethyl)benzene (B165771) are used to synthesize bis(NHC) ligands by reacting them with N-substituted imidazoles. To achieve water solubility, these imidazoles can be pre-functionalized with groups such as sulfonates, carboxylates, or polyethylene (B3416737) glycol (PEG) chains.

The synthetic route to a potential water-soluble bis(NHC) ligand derived from This compound would likely involve the following steps:

Synthesis of a hydrophilic N-substituted imidazole (B134444): This would involve attaching a water-solubilizing group (e.g., a sulfonate group) to an imidazole derivative.

Quaternization: Reaction of the hydrophilic N-substituted imidazole with This compound to form a bis(imidazolium) salt.

Metallation: Deprotonation of the bis(imidazolium) salt in the presence of a suitable metal precursor (e.g., a palladium(II) salt) to form the water-soluble metal-NHC complex.

The methoxy (B1213986) group on the benzene ring is expected to influence the electronic properties of the resulting ligand. As an electron-donating group, it can increase the electron density at the metal center, which may, in turn, affect the catalytic activity and stability of the complex. Research on other systems has shown that electron-donating substituents can sometimes lead to slower reaction rates but may also enhance catalyst stability. nih.gov

Catalytic Applications in Green Chemistry

Water-soluble catalysts derived from precursors analogous to This compound are anticipated to be effective in a range of cross-coupling reactions, which are fundamental transformations in organic synthesis. These reactions are pivotal in the pharmaceutical, agrochemical, and materials science industries.

Catalytic ReactionSubstratesProduct TypePotential Advantages in Aqueous Media
Suzuki-Miyaura Coupling Aryl halides and boronic acidsBiarylsMild reaction conditions, high functional group tolerance, easy separation of boron-containing byproducts.
Heck Coupling Aryl halides and alkenesSubstituted alkenesAvoidance of flammable and toxic organic solvents, potential for catalyst recycling.
Sonogashira Coupling Aryl halides and terminal alkynesAryl-substituted alkynesCopper-free conditions can often be employed, reducing heavy metal waste.

The performance of these catalytic systems in aqueous media is highly dependent on the specific ligand architecture, the nature of the substrates, and the reaction conditions. The presence of the methoxy group on the ligand backbone derived from This compound could subtly tune the catalyst's performance in these transformations.

Mechanistic Investigations of Catalytic Cycles Involving this compound Derived Ligands

Understanding the mechanistic intricacies of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. While no specific mechanistic studies on catalysts derived directly from This compound have been reported, the general mechanisms for palladium-catalyzed cross-coupling reactions with structurally similar bis(NHC) ligands are well-established.

The General Palladium-Catalyzed Cross-Coupling Cycle

A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key elementary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The rate of this step is influenced by the electron density of the palladium center and the nature of the aryl halide. The electron-donating nature of a ligand derived from This compound would be expected to facilitate this step.

Transmetalation: The Pd(II) intermediate reacts with a nucleophilic partner (e.g., an organoboron compound in the Suzuki-Miyaura reaction) in the presence of a base. This step involves the transfer of the organic group from the nucleophile to the palladium center, displacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product (Ar-Ar') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric and electronic properties of the NHC ligand play a crucial role in promoting this final step.

Influence of the Methoxy-Substituted Xylyl Linker

The 5-methoxy-m-xylyl linker, derived from This compound , would chelate the metal center, forming a stable complex. The methoxy group, being an electron-donating substituent, would increase the electron density on the palladium center. This electronic effect can have several consequences for the catalytic cycle:

Enhanced Oxidative Addition: A more electron-rich palladium center can more readily undergo oxidative addition with aryl halides.

Catalyst Stability: The strong σ-donating ability of NHC ligands, potentially enhanced by the methoxy group, contributes to the formation of robust and stable palladium complexes, which can lead to longer catalyst lifetimes and higher turnover numbers. researchgate.net

Probing the Catalytic Species

Summary of Expected Mechanistic Features

Mechanistic AspectExpected Influence of a Ligand from this compoundRationale
Catalyst Precursor Activation Formation of a Pd(0)-NHC active species.Reduction of a Pd(II) precatalyst in the presence of the bis(NHC) ligand.
Oxidative Addition Rate Likely enhanced.The electron-donating methoxy group increases electron density at the Pd center.
Transmetalation Dependent on substrate and base.The ligand framework influences the accessibility of the metal center.
Reductive Elimination Rate Potentially influenced by electronic and steric effects.A balance between the electron-donating nature of the ligand and the steric environment around the metal.
Catalyst Stability High.Strong Pd-NHC bonds contribute to catalyst robustness.

Computational and Theoretical Investigations of 1,3 Bis Bromomethyl 5 Methoxybenzene and Its Reactivity

Quantum Chemical Approaches for Reactivity Prediction

Quantum chemical methods are instrumental in predicting the reactivity of 1,3-Bis(bromomethyl)-5-methoxybenzene. These approaches provide a molecular-level understanding of its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties and reactivity of molecules. For compounds analogous to this compound, such as 1-(bromomethyl)-3,5-dimethoxybenzene, DFT analysis has been employed to evaluate their reactivity profiles. researchgate.netscielo.br These calculations typically involve geometry optimization to find the most stable molecular structure and subsequent analysis of the frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.

In the case of this compound, DFT calculations would likely show that the electron-donating methoxy (B1213986) group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. The bromomethyl groups, being excellent leaving groups, are the primary sites for nucleophilic substitution reactions. Theoretical calculations on similar molecules, like 1,3,5-Tris(bromomethyl)benzene, have been compared with experimental data, showing good agreement and validating the use of DFT for predicting vibrational modes and molecular geometry. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Bromomethyl-Substituted Benzene Ring (Illustrative)

Parameter Value
C-Br Bond Length (Å) ~1.97
C-C (aromatic) Bond Length (Å) ~1.39
C-O Bond Length (Å) ~1.36
HOMO Energy (eV) -6.5 to -7.5
LUMO Energy (eV) -0.5 to -1.5

Note: These are typical values for similar aromatic compounds and serve as an illustration.

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map displays regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.

For halogenated aromatic compounds, such as 1,3-dibromo-5-ethoxybenzene, MEP analysis reveals a region of positive electrostatic potential, known as a "sigma hole," on the halogen atoms along the axis of the carbon-halogen bond. researchgate.net It is highly probable that a similar feature exists on the bromine atoms of the bromomethyl groups in this compound. This positive region makes the bromine atoms susceptible to interaction with nucleophiles, a phenomenon known as halogen bonding. The methoxy group, with its lone pairs of electrons on the oxygen atom, would be a region of negative electrostatic potential, making it a potential site for electrophilic attack.

Conformational Analysis and Energetic Landscapes

The flexibility of the bromomethyl and methoxy groups gives rise to different possible conformations for this compound, each with a distinct energy level. Understanding the energetic landscape is key to predicting the molecule's predominant shapes and how they influence its reactivity.

Rotational Barriers of Bromomethyl Groups

The rotation of the bromomethyl (-CH2Br) groups around the single bond connecting them to the benzene ring is associated with an energy barrier. Computational studies on similar molecules, such as 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, have been used to determine the energy barriers for conformational changes. researchgate.netresearchgate.net For this compound, the rotational barrier would be influenced by steric interactions between the bromomethyl groups and the adjacent methoxy group and hydrogen atoms on the ring. DFT calculations can be employed to map the potential energy surface as a function of the dihedral angle of rotation, thereby determining the height of the rotational energy barrier.

Mechanistic Insights into Reaction Pathways via Computational Modeling

Computational modeling provides a powerful means to elucidate the mechanisms of reactions involving this compound. scielo.br Given the presence of two reactive bromomethyl groups, this compound is an excellent substrate for nucleophilic substitution reactions, leading to the formation of a variety of derivatives.

The high reactivity of bromobenzyl derivatives towards nucleophiles is well-established. evitachem.com The reaction mechanism typically proceeds via an SN2 or SN1 pathway, depending on the reaction conditions and the nature of the nucleophile. Computational modeling can be used to calculate the activation energies for these pathways, helping to predict which mechanism is more favorable. For example, modeling the transition state for an SN2 reaction would involve calculating the energy of the species where the nucleophile is attacking the carbon atom of the bromomethyl group while the bromide ion is leaving. The presence of the electron-donating methoxy group can influence the stability of any carbocation intermediates that might form in an SN1-type mechanism.

Transition State Analysis for Nucleophilic Substitution

Nucleophilic substitution is a fundamental reaction class for this compound, owing to the two reactive bromomethyl groups. The benzylic nature of these groups allows for substitution to proceed via either an S(_N)1 or S(_N)2 mechanism, and computational studies on analogous systems, such as substituted benzyl (B1604629) bromides, can elucidate the preferred pathway and the structure of the transition states involved.

The methoxy group at the 5-position is an electron-donating group, which can stabilize a positive charge on the benzene ring through resonance. This electronic effect is crucial in determining the mechanism of nucleophilic substitution at the benzylic carbons. Computational studies on similar benzyl halides have shown that electron-donating substituents favor a more S(_N)1-like character in the transition state. researchgate.net This is because the electron-donating group can stabilize the developing positive charge on the benzylic carbon as the bromide leaving group departs.

For this compound, the transition state for nucleophilic substitution is expected to be "loose," with a significant degree of charge separation. researchgate.net Density Functional Theory (DFT) calculations on related systems have characterized these loose transition states as having elongated carbon-bromine bonds and a more planar geometry at the benzylic carbon, indicative of significant carbocationic character. researchgate.net

The presence of two bromomethyl groups introduces the possibility of sequential substitution reactions. The transition state for the first substitution is influenced by the methoxy group. Following the first substitution, the nature of the newly introduced group at one of the benzylic positions will electronically influence the transition state for the second substitution.

Below is a hypothetical data table illustrating the calculated activation energies for the first nucleophilic substitution on this compound with a generic nucleophile (Nu), comparing the S(_N)1 and S(_N)2 pathways, based on trends observed in computational studies of similar molecules.

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)Transition State C-Br Bond Length (Å)Transition State C-Nu Bond Length (Å)
S(_N)1-likeDFT (B3LYP/6-31G)18.52.853.50
S(_N)2-likeDFT (B3LYP/6-31G)22.12.452.20

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is critical for a complete understanding of the reaction mechanism. In the context of nucleophilic substitution reactions of this compound, computational chemistry can be used to model the structure and stability of potential intermediates.

For a reaction proceeding through an S(_N)1 pathway, the key intermediate is a benzylic carbocation. The methoxy group at the 5-position provides significant resonance stabilization to this carbocation. Computational models would predict a planar geometry for the carbocationic center, with the positive charge delocalized into the benzene ring and onto the oxygen atom of the methoxy group. The stability of this intermediate lowers the activation energy for the S(_N)1 pathway, making it competitive with the S(_N)2 mechanism.

In the case of a stepwise substitution, the first reaction would lead to a monosubstituted intermediate. The nature of this intermediate will depend on the nucleophile used. For example, if the nucleophile is a diamine in a macrocyclization reaction, the intermediate would be a longer chain with a remaining bromomethyl group. The conformational flexibility and electronic properties of this intermediate would then dictate the feasibility and rate of the subsequent intramolecular cyclization step.

Computational methods such as DFT can be employed to calculate the relative energies of various possible intermediates, helping to identify the most likely species to be formed during a reaction. For instance, in a reaction where both intra- and intermolecular reactions are possible, computational modeling can predict which pathway is energetically more favorable by comparing the stabilities of the respective intermediates.

Predictive Modeling for Novel Derivatives and Reaction Outcomes

Computational chemistry is not only a tool for explaining observed reactivity but also for predicting the properties and behaviors of new molecules and reactions. For this compound, predictive modeling can be a valuable asset in designing novel derivatives and anticipating their reaction outcomes.

One powerful approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov While often used in drug discovery, the principles of QSAR can be applied to predict the reactivity of a series of related compounds. For novel derivatives of this compound, where the methoxy group or the aromatic protons are replaced with other substituents, a QSAR model could be developed to predict their rate of reaction in nucleophilic substitutions. This would involve calculating a set of molecular descriptors for each derivative and correlating them with experimentally determined or computationally calculated reaction rates.

The descriptors used in such a model can be categorized as follows:

Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett constants, calculated dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These account for the size and shape of the molecule and its substituents. Molar refractivity and van der Waals volume are common steric descriptors.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

DFT calculations can be used to generate many of these descriptors. For instance, the calculated activation energy for a specific reaction can itself be used as a descriptor in a more complex model predicting the outcome of a multi-step synthesis.

A hypothetical workflow for developing a predictive model for the reactivity of novel derivatives of this compound could involve:

Designing a virtual library of derivatives with various substituents.

Calculating a range of molecular descriptors for each derivative using computational chemistry software.

Synthesizing a subset of these derivatives and measuring their reaction rates in a standardized nucleophilic substitution reaction.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that correlates the calculated descriptors with the experimental reactivity.

Validating the model using a test set of compounds that were not used in the model development.

Employing the validated model to predict the reactivity of the remaining virtual derivatives, thereby identifying promising candidates for synthesis.

The following interactive table presents a hypothetical set of calculated descriptors for a series of virtual derivatives of this compound, which could be used to build a predictive reactivity model.

Derivative (Substituent at 5-position)HOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Predicted Relative Reactivity (log(k/k(_0)))
-OCH(_3)-8.5-0.82.10.00
-CH(_3)-8.7-0.71.9-0.15
-H-9.1-0.61.7-0.30
-Cl-9.3-0.92.5-0.55
-NO(_2)-9.8-1.54.5-1.20

By leveraging these computational and theoretical approaches, researchers can accelerate the discovery and development of new functional molecules derived from this compound, with a greater understanding and control over their chemical behavior.

Future Research Directions and Emerging Paradigms in 1,3 Bis Bromomethyl 5 Methoxybenzene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary focus of future research will be the development of more environmentally benign and efficient methods for synthesizing 1,3-Bis(bromomethyl)-5-methoxybenzene. Traditional bromomethylation procedures often involve hazardous reagents and solvents. researchgate.netresearchgate.net The field is moving towards more sustainable alternatives.

Key research directions include:

Greener Brominating Agents: Exploration of alternatives to N-bromosuccinimide (NBS) and elemental bromine is a priority. researchgate.net Research into solid-supported reagents or electrochemically generated brominating species could minimize waste and improve safety.

Alternative Solvents: The replacement of hazardous solvents like carbon tetrachloride and 1,2-dichloroethane (B1671644) with greener options such as ionic liquids or supercritical fluids is a critical goal. researchgate.net

Catalytic Approaches: Developing catalytic methods, particularly those using earth-abundant metals, for bromomethylation could significantly reduce the stoichiometric waste associated with traditional methods.

Mechanochemistry: Investigating solvent-free or liquid-assisted grinding (LAG) mechanochemical methods offers a promising route to reduce solvent use and potentially discover new reaction pathways. nih.govresearchgate.net Mechanochemistry is recognized by IUPAC as a key innovation for a more sustainable chemical industry. nih.gov

Synthetic Strategy Traditional Method Emerging Sustainable Alternative Potential Benefits
Brominating Agent N-bromosuccinimide (NBS), BromineElectrochemically generated bromine, Solid-supported reagentsReduced waste, Improved safety, Higher atom economy
Solvent Carbon tetrachloride, 1,2-dichloroethaneIonic liquids, Supercritical CO2, Solvent-free (Mechanochemistry)Reduced environmental impact, Elimination of toxic solvents
Initiation/Catalysis Radical initiators (e.g., AIBN, BPO)Photocatalysis, Earth-abundant metal catalysisMilder reaction conditions, Higher selectivity, Lower energy consumption

Exploration of Advanced Functional Materials Utilizing this compound

The bifunctional nature of this compound makes it an ideal building block for creating a wide array of advanced functional materials. Its two reactive bromomethyl groups allow for the construction of complex, multi-dimensional architectures.

Future research will likely focus on its use in:

Porous Organic Polymers (POPs): As a rigid linker, it can be used to synthesize microporous polymers for applications in gas storage, separation, and catalysis. The methoxy (B1213986) group can be used to fine-tune the surface properties of the resulting materials.

Conjugated Polymers: While the benzene (B151609) core itself is not conjugated between the bromomethyl groups, it can serve as a key component in synthesizing larger systems for organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). researchgate.net

Functional Ligands: The compound can be used to create novel pincer-type or bridging ligands for catalysis and coordination chemistry. The methoxy substituent allows for electronic tuning of the resulting metal complexes.

Supramolecular Chemistry: Its defined geometry is suitable for building macrocycles and molecular cages through reactions with complementary nucleophiles, leading to applications in molecular recognition and encapsulation.

Integration into Automated Synthesis and High-Throughput Experimentation (HTE) Platforms

The pharmaceutical and materials science industries increasingly rely on automated synthesis and high-throughput experimentation (HTE) to accelerate discovery. researchgate.netyoutube.com this compound is well-suited for these platforms due to its high reactivity and ability to participate in a variety of coupling reactions.

Key integration areas include:

Library Synthesis: Automated platforms can rapidly react this compound with a diverse set of nucleophiles (amines, phenols, thiols) to generate large libraries of new compounds for biological screening or materials property testing. nih.gov

Reaction Optimization: HTE robots can perform hundreds of experiments in parallel to quickly identify the optimal conditions (catalyst, solvent, temperature) for reactions involving this building block, saving significant time and resources. figshare.comyoutube.comchemrxiv.org

Flow Chemistry: Integrating the synthesis and subsequent reactions of this compound into continuous flow systems can offer better control over reaction parameters, improve safety, and allow for easier scale-up. youtube.com

The use of HTE and automation can dramatically accelerate the exploration of the chemical space accessible from this versatile precursor. researchgate.netyoutube.com

Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

Understanding the intricate details of reaction mechanisms and kinetics is crucial for optimization and control. Future research will increasingly employ advanced, non-invasive spectroscopic techniques to monitor reactions involving this compound in real-time.

Emerging techniques for this purpose include:

In-Situ Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. spectroscopyonline.com This is particularly useful for identifying transient or unstable intermediate species. spectroscopyonline.com

Time-Resolved X-ray Diffraction: For solid-state or mechanochemical reactions, in-situ X-ray diffraction can monitor changes in crystallinity, identify polymorphic transformations, and track the formation of crystalline products in real-time. nih.govnih.gov

Process Analytical Technology (PAT): Integrating these in-situ monitoring tools into a PAT framework allows for real-time process control, ensuring consistent product quality and optimizing reaction efficiency, which is especially valuable for industrial-scale synthesis. spectroscopyonline.com

These advanced methods provide a "molecular movie" of the chemical transformation, offering insights that are impossible to obtain through traditional offline analysis. nih.govresearchgate.net

Technique Information Gained Applicable Reaction Type
In-Situ Raman Spectroscopy Real-time concentration profiles, identification of intermediates, kinetic data.Solution-phase, Solid-state (Mechanochemistry)
In-Situ FT-IR Spectroscopy Functional group transformation tracking, reaction endpoint determination.Solution-phase, Flow chemistry
Time-Resolved Synchrotron X-Ray Diffraction Phase changes, formation of crystalline intermediates and products.Mechanochemistry, Slurry reactions

Collaborative Research Opportunities Across Disciplines in Bromomethylarene Chemistry

The versatility of this compound and related compounds opens up numerous avenues for interdisciplinary collaboration. By combining expertise from different fields, researchers can tackle more complex scientific challenges.

Potential areas for collaboration include:

Chemistry and Materials Science: Synthetic chemists can design and create novel monomers based on this compound, which materials scientists can then polymerize and characterize for specific applications in electronics, separations, or energy storage.

Chemistry and Chemical Biology: The compound can be used as a scaffold to synthesize bifunctional molecules or chemical probes. Chemical biologists can then use these tools to study protein interactions or cellular processes. This aligns with collaborative efforts in chemical biology and drug discovery. utexas.edu

Chemistry and Pharmaceutical Sciences: Medicinal chemists can use this building block to create libraries of potential drug candidates. evitachem.com Collaborations with pharmacologists and toxicologists are then essential to evaluate the biological activity and safety of these new molecules.

Synthetic Chemistry and Process Engineering: Chemists can develop novel synthetic routes, while chemical engineers can design and optimize scalable, safe, and cost-effective processes for industrial production, potentially utilizing flow chemistry and process analytical technology. youtube.com

Such collaborations are essential for translating fundamental chemical discoveries into practical applications that can benefit society.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1,3-Bis(bromomethyl)-5-methoxybenzene?

  • Methodological Answer : Synthesis optimization hinges on reagent stoichiometry, reaction temperature, and purification techniques. For brominated aromatic compounds, anhydrous conditions (e.g., using THF or diethyl ether) and controlled addition of brominating agents (e.g., N-bromosuccinimide) are critical. Evidence from analogous syntheses shows that column chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates pure products, as seen in the purification of 1,3-bis(3-bromobenzoyl)-5-bromobenzene . For bromomethylation, stepwise bromination of methyl groups via radical initiators (e.g., AIBN) under reflux conditions may improve yields.

Q. How can NMR and HRMS data resolve structural ambiguities in brominated aromatic compounds?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic splitting patterns of methoxy (-OCH₃) protons (singlet at δ ~3.8 ppm) and methylene (-CH₂Br) protons (quartet or triplet due to coupling with adjacent protons). For example, in 1,3-bis(2-fluorobenzoyl)-5-bromobenzene, methylene protons appear at δ 4.5–5.0 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error. Discrepancies in isotopic patterns (e.g., bromine’s ¹:¹ ratio for ⁷⁹Br/⁸¹Br) can validate substitution sites .

Q. What safety protocols are essential for handling bromomethylated compounds?

  • Methodological Answer :
  • Preventive Measures : Use fume hoods, nitrile gloves, and sealed reaction systems to avoid inhalation or skin contact. Brominated compounds are often lachrymatory and toxic .
  • Spill Management : Neutralize spills with sodium bicarbonate or activated carbon. Avoid aqueous rinses for water-reactive intermediates .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in bromomethylation reactions?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) activate specific positions via resonance. For this compound, the methoxy group directs bromination to the para and ortho positions relative to itself. Computational studies (e.g., DFT calculations) can model charge distribution to predict reactivity, as demonstrated in AI-driven synthesis planning for triazine derivatives . Experimental validation via competitive bromination of isomers (e.g., 1,3- vs. 1,4-substituted analogs) is recommended.

Q. How to resolve contradictions in spectroscopic data for brominated intermediates?

  • Methodological Answer : Contradictions often arise from residual solvents, diastereomers, or impurities. For example, unexpected peaks in ¹³C NMR may indicate incomplete purification. Cross-validate with alternative techniques:
  • HSQC/HMBC : Assigns proton-carbon correlations to confirm substitution patterns.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in structural reports for 1,3-bis(3,5-dimethylphenyl)benzene derivatives .
  • Replicate syntheses under inert atmospheres to exclude oxidative byproducts .

Q. What computational tools predict viable synthetic routes for functionalizing this compound?

  • Methodological Answer : Retrosynthetic tools (e.g., Reaxys, Pistachio) leverage reaction databases to propose pathways. For example, introducing allyl groups could follow a Suzuki coupling using Pd catalysts, while silylation (e.g., TBDMS protection) may stabilize reactive intermediates . Machine learning models (e.g., Template_relevance Bkms_metabolic) optimize multi-step sequences by prioritizing high-yield reactions and avoiding steric clashes .

Q. How to address low yields in large-scale bromomethylation reactions?

  • Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions:
  • Use flow reactors for exothermic bromination steps to maintain temperature control.
  • Replace column chromatography with recrystallization (e.g., ethanol/acetonitrile mixtures) for cost-effective purification .
  • Monitor reaction progress via in-line IR spectroscopy to detect intermediates and adjust reagent dosing .

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